molecular formula C19H20N6O2 B11306577 [4-(2-methoxyphenyl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone

[4-(2-methoxyphenyl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11306577
M. Wt: 364.4 g/mol
InChI Key: JBXWFRZYMABGBX-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 2-methoxyphenyl halide in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Introduction of Tetrazolylbenzoyl Group: The final step involves the acylation of the substituted piperazine with 3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Material Science: Used in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: Studied for its effects on cellular pathways and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of advanced polymers and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance its binding affinity, while the tetrazolylbenzoyl group can influence its specificity and potency. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

    1-MESITYL-3-(2-METHOXYPHENYL)UREA: Shares the methoxyphenyl group but differs in the core structure and functional groups.

    3-METHOXY-3-PHENYL-BUTAN-2-ONE: Contains a methoxyphenyl group but has a different backbone and functional groups.

    (S)-1-(3-(METHOXYMETHYL)PHENYL)PROPAN-2-AMINE: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

1-(2-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is unique due to its combination of a piperazine ring with both methoxyphenyl and tetrazolylbenzoyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H20N6O2/c1-27-18-8-3-2-7-17(18)23-9-11-24(12-10-23)19(26)15-5-4-6-16(13-15)25-14-20-21-22-25/h2-8,13-14H,9-12H2,1H3

InChI Key

JBXWFRZYMABGBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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